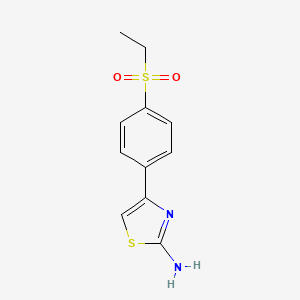

4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

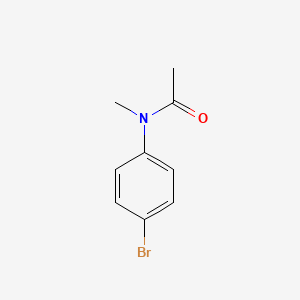

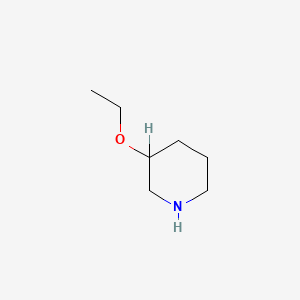

4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine (4-ESPT) is an organic compound with a wide range of applications in chemical, pharmaceutical and biological research. It is a derivative of phenylthiazole and has attracted considerable attention due to its unique chemical and physical properties. 4-ESPT has been used in a variety of scientific and medical research applications, including the synthesis of novel compounds, the study of biochemical and physiological effects, and the development of therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine, as a thiazole derivative, has been the focus of various studies primarily concerning its synthesis and potential applications in different fields.

Synthesis of Thiazole Derivatives :

- Thiazole compounds have been synthesized using various reagents and methods. For instance, 2-ethoxy carbonyl methylene thiazol-4-one reacts with different reagents to yield various derivatives with potential biological applications. The reactivity of these compounds towards different reagents like aromatic aldehydes, cyanomethylene reagents, and aromatic amines was studied, highlighting the chemical versatility of thiazole compounds (Wardkhan et al., 2008).

Corrosion Inhibition :

- Thiazole derivatives have been investigated for their corrosion inhibition properties. Quantum chemical parameters and molecular dynamics simulations have been performed to predict their performances as corrosion inhibitors. This shows the potential of thiazole derivatives in protecting metals like iron from corrosion, highlighting their industrial significance (Kaya et al., 2016).

Catalysis :

- Thiazole derivatives have also been used in catalytic systems for the synthesis of other complex molecules. This application is crucial in organic chemistry and pharmaceutical manufacturing, where thiazole derivatives can aid in the efficient production of various chemical compounds (Ghorbani-Vaghei et al., 2018).

Pharmaceutical Applications :

- The study of thiazole derivatives extends into the pharmaceutical domain, where their biological activities are of significant interest. For instance, some derivatives have been synthesized and tested for their antimicrobial properties, providing insights into their potential use in developing new antimicrobial agents (Abdel‐Hafez, 2003).

- Moreover, thiazole derivatives have been studied for their anti-inflammatory properties, particularly as inhibitors of enzymes involved in inflammation-related diseases like asthma and rheumatoid arthritis (Suh et al., 2012).

Material Science :

- In material science, thiazole derivatives have been employed in the synthesis of fluorescent molecules. The synthesis and photophysical properties of these molecules have been explored, underscoring their potential in sensing applications and biomolecular sciences (Murai et al., 2018).

Wirkmechanismus

Target of Action

Similar sulfonamide derivatives have been known to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides .

Mode of Action

Sulfonamide derivatives generally act by inhibiting the activity of their target enzymes, such as dhfr . They do this by mimicking the natural substrate of the enzyme, thereby preventing the substrate from binding and the subsequent reactions from occurring .

Biochemical Pathways

The inhibition of DHFR affects the folate pathway, which is crucial for the synthesis of nucleotides. This disruption can lead to a decrease in DNA synthesis and cell proliferation, particularly in rapidly dividing cells . The downstream effects of this disruption can vary depending on the specific cell type and the overall physiological context.

Pharmacokinetics

They are metabolized by various enzymes and excreted primarily through the kidneys .

Result of Action

The inhibition of dhfr by similar compounds can lead to a decrease in cell proliferation, particularly in rapidly dividing cells such as cancer cells . This can result in the slowing or stopping of tumor growth.

Action Environment

The action, efficacy, and stability of 4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells . .

Eigenschaften

IUPAC Name |

4-(4-ethylsulfonylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c1-2-17(14,15)9-5-3-8(4-6-9)10-7-16-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRVDVRBLLVHOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402503 |

Source

|

| Record name | 4-(4-ethylsulfonylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383129-84-8 |

Source

|

| Record name | 4-(4-ethylsulfonylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)

![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)

![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)

![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1308559.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-2-propenenitrile](/img/structure/B1308566.png)